(3S,4S)-4-Fluoro-piperidin-3-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic Synthesis
The versatility of the piperidine ring allows for the creation of a diverse array of derivatives with distinct chemical and physical properties. ijnrd.org These derivatives serve as crucial intermediates in the synthesis of other complex organic compounds. ijnrd.org In medicinal chemistry, chiral piperidine scaffolds are particularly important, forming the core of numerous active pharmaceuticals. researchgate.netthieme-connect.com The introduction of these scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce potential toxicity. thieme-connect.com
Strategic Role of Fluorine in Modulating Molecular Properties for Chemical and Biological Research
The introduction of fluorine into organic molecules can dramatically alter their properties, a strategy widely employed in pharmaceutical and agrochemical research. lew.rosigmaaldrich.com Fluorine's high electronegativity and small size allow it to mimic hydrogen sterically while inducing significant electronic changes. researchgate.net This can lead to enhanced metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity and basicity (pKa). lew.roresearchgate.net
The carbon-fluorine bond is the strongest in organic chemistry, contributing to the exceptional stability of fluorinated compounds. nih.govacs.org This stability can protect molecules from metabolic degradation, thereby increasing their in vivo lifetime. lew.ro Furthermore, the strategic placement of fluorine can influence a molecule's conformation and interactions with biological targets. researchgate.net The use of fluorine has become so prevalent that approximately 20% of all pharmaceuticals sold worldwide contain this element. sciencedaily.com
Overview of (3S,4S)-4-Fluoro-piperidin-3-ol as a Prototypical Research Target and Building Block
This compound, and its protected forms, are highly valued chiral building blocks in medicinal chemistry. bldpharm.comnih.gov The specific cis stereochemistry of the fluorine and hydroxyl groups on the piperidine ring provides a defined three-dimensional structure that is crucial for interacting with biological targets. The presence of the fluorine atom can significantly lower the basicity of the piperidine nitrogen, a property that has been correlated with reduced affinity for the hERG channel, potentially mitigating cardiac toxicity. nih.govacs.org
The synthesis of enantiomerically pure fluorinated piperidinols like this compound has been a significant challenge, driving the development of novel synthetic methodologies. sciencedaily.comnih.gov Its utility as a fragment in fragment-based drug discovery (FBDD) is also being explored, with chemoinformatic studies confirming its potential to serve as a valuable starting point for the design of new therapeutic agents. nih.govacs.org For instance, certain fluorinated piperidine scaffolds have been found to be recognized by the catalytic pocket of the main protease of the SARS-CoV-2 virus. nih.gov The development of efficient synthetic routes to this and related fluorinated piperidines continues to be an active area of research, highlighting its importance as a key intermediate for the creation of novel and improved bioactive molecules. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-fluoropiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAXOFJRWIZALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Stereochemical Dynamics of Fluorinated Piperidinols
Intramolecular Interactions Governing Conformational Preferences
The three-dimensional structure of (3S,4S)-4-Fluoro-piperidin-3-ol is primarily determined by a chair conformation, which minimizes torsional strain. However, the orientation of the substituents (axial or equatorial) is directed by a balance of several subtle intramolecular interactions.
The highly polarized carbon-fluorine (C-F) bond is a key player in determining the conformational equilibrium of fluorinated piperidines. The strong dipole moment of the C-F bond can interact favorably with charged or polar sites within the molecule. In the protonated form of this compound, a significant charge-dipole interaction can occur between the positively charged nitrogen atom (N-H) and the partial negative charge on the fluorine atom. This interaction is maximized when the C-F bond and the N-H bond are in an anti-periplanar arrangement, which can stabilize a conformation where the fluorine atom occupies an axial position. nih.gov This stabilizing effect can contribute to the preference for the axial conformer, despite potential steric penalties.
Hyperconjugation, the delocalization of electrons from a filled sigma (σ) orbital to an adjacent empty or partially filled orbital, also plays a crucial role. In fluorinated piperidines, two main types of hyperconjugation are significant:
σ(C-H) → σ(C-F) interaction:* This interaction involves the donation of electron density from an anti-periplanar C-H bond into the low-lying antibonding orbital of the C-F bond. This delocalization stabilizes the molecule and is a major contributor to the gauche effect, favoring a gauche relationship between the fluorine and an adjacent substituent.
n(N) → σ(C-F) interaction:* In the free amine, the lone pair of electrons on the nitrogen atom can donate into the antibonding orbital of a C-F bond. This anomeric-type effect is particularly strong when the lone pair and the C-F bond are anti-periplanar.
These hyperconjugative interactions can influence the puckering of the piperidine (B6355638) ring and the relative stability of different chair conformations. researchgate.net The delocalization of electrons through hyperconjugation can lead to a shortening of the donor bond (e.g., C-H) and a lengthening of the acceptor bond (C-F), which can be observed experimentally.
Steric hindrance, particularly 1,3-diaxial interactions, is a classical determinant of conformational preference in cyclohexanes and their heterocyclic analogs. An axial substituent experiences steric clashes with the other axial hydrogens (or substituents) on the same side of the ring. For this compound, placing the fluorine and hydroxyl groups in axial positions would lead to such interactions.
However, this classical steric argument is often modulated by stereoelectronic effects. The "fluorine gauche effect" describes the tendency for fluorine to prefer a gauche rather than an anti-periplanar arrangement with respect to a neighboring electronegative atom or group. This preference is often attributed to stabilizing hyperconjugative interactions (σCH → σ*CF). Despite this, studies on 3-fluoropiperidine (B1141850) have shown that the gauche effect is not the dominant factor, with the axial conformer being similarly populated to the equatorial one. nih.gov In the case of this compound, the conformational balance will be a fine interplay between avoiding steric 1,3-diaxial strain and optimizing stabilizing stereoelectronic interactions like hyperconjugation and charge-dipole forces.
Spectroscopic and Computational Methodologies for Conformational Elucidation
Determining the precise conformational landscape of this compound requires a combination of experimental spectroscopic techniques and theoretical computational models.
NMR spectroscopy is a powerful tool for investigating the conformational dynamics of fluorinated piperidines in solution. Both ¹H and ¹⁹F NMR provide critical information.
¹H NMR: The vicinal coupling constants (³JHH) between protons on the piperidine ring are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative orientation of the protons and thus the conformation of the ring. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of ~180°, characteristic of an axial-axial relationship. Conversely, smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.
¹⁹F NMR: Fluorine-19 is a high-abundance, spin-1/2 nucleus, making ¹⁹F NMR a highly sensitive technique. The chemical shift of the fluorine atom is very sensitive to its electronic environment and can provide initial clues about its axial or equatorial position. More definitively, vicinal ¹H-¹⁹F coupling constants (³JHF) are invaluable for conformational assignment. Similar to ³JHH values, ³JHF values are dependent on the dihedral angle. A large trans-diaxial coupling (³J(F,Ha) ≈ 30-40 Hz) is indicative of an axial fluorine, while smaller gauche couplings (³J(F,He) ≈ 10-15 Hz) suggest an equatorial fluorine.
The following table presents typical NMR coupling constant values used to determine the conformational preference in cis-fluorinated piperidine systems.
| Interaction Type | Dihedral Angle | Expected ³J Value (Hz) | Implied Conformation |
| Hax-Hax | ~180° | 8 - 13 | Chair |
| Hax-Heq / Heq-Heq | ~60° | 1 - 5 | Chair |
| Fax-Hax | ~180° | 30 - 40 | Axial Fluorine |
| Feq-Hax / Feq-Heq | ~60° | 10 - 15 | Equatorial Fluorine |
By measuring these coupling constants for this compound, it is possible to determine the equilibrium populations of the axial and equatorial conformers. Variable temperature (VT) NMR studies can also be employed to measure the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium, providing deeper insight into the energetic contributions of the various intramolecular interactions.
Density Functional Theory (DFT) Calculations for Conformational Landscapes
Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the conformational preferences of flexible molecules like this compound. These calculations provide insights into the relative energies of different chair and boat conformations of the piperidine ring, as well as the orientation of the fluorine and hydroxyl substituents.
Systematic computational analyses on related fluorinated piperidine derivatives have revealed that the conformational behavior is governed by a complex interplay of steric and electronic effects. nih.govresearchgate.net These include charge-dipole interactions, hyperconjugation, and dipole minimization. researchgate.netresearchgate.net In the case of this compound, the key conformational equilibrium is between two chair forms, one with the fluorine atom in an axial position and the hydroxyl group in an equatorial position, and the other with an equatorial fluorine and an axial hydroxyl group.
Studies on analogous systems, such as 3-fluoro-4-hydroxyprolines, have shown that fluorination can significantly influence the pucker of the heterocyclic ring. nih.govsemanticscholar.org For instance, DFT calculations on N-acetyl-3-fluoro-4-hydroxyproline methyl esters indicated that fluorination at the C3 position can invert the natural ring pucker preference. nih.gov While piperidines have a more defined chair conformation compared to the envelope and twist forms of pyrrolidines, the stereoelectronic effects of the C-F bond still play a crucial role.
For this compound, DFT calculations would typically be performed to determine the relative free energies (ΔG) of the possible conformers in both the gas phase and in different solvents to account for solvation effects. nih.govresearchgate.net The polarity of the solvent can have a significant impact on the conformational equilibrium, often stabilizing the conformer with the larger dipole moment. semanticscholar.org
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Substituent Orientation (F, OH) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |
| Chair 1 | Axial, Equatorial | Data not available | Data not available |
| Chair 2 | Equatorial, Axial | Data not available | Data not available |
| Twist-Boat | - | Data not available | Data not available |
Note: Specific DFT data for this compound is not publicly available. The table structure is provided as a template for how such data would be presented.
The prevailing conformation is influenced by factors such as the gauche effect between the electronegative fluorine and oxygen atoms and hyperconjugative interactions between the C-F or C-O antibonding orbitals and adjacent C-H or C-C bonding orbitals.
X-ray Crystallography for Solid-State Conformation and Absolute Configuration Determination
X-ray crystallography provides definitive experimental evidence of the solid-state conformation and absolute configuration of a molecule. For a chiral molecule like this compound, crystallographic analysis of a single crystal would unambiguously determine the three-dimensional arrangement of atoms in the crystal lattice.
This technique would confirm the chair conformation of the piperidine ring and the precise orientations of the fluorine and hydroxyl groups as either axial or equatorial. In related fluorinated heterocyclic systems, X-ray crystallography has been instrumental in validating the conformational preferences predicted by DFT calculations and observed in solution by NMR spectroscopy. nih.gov
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Final R indices | Data not available |
Note: Specific X-ray crystallographic data for this compound is not publicly available. The table is a representation of the typical parameters reported in a crystallographic study.
The determination of the absolute configuration by X-ray crystallography, often using anomalous dispersion, is crucial for understanding the structure-activity relationships of chiral drug candidates. The (3S,4S) configuration defines the specific spatial arrangement at the C3 and C4 stereocenters, which is essential for its interaction with biological targets.
Synthetic Utility of 3s,4s 4 Fluoro Piperidin 3 Ol As a Chiral Building Block and Advanced Scaffold
Incorporation into Complex Molecular Architectures
The rigid, yet conformationally adaptable, piperidine (B6355638) core of (3S,4S)-4-fluoro-piperidin-3-ol, adorned with synthetically versatile functional groups, allows for its seamless integration into a variety of complex molecular frameworks. Its predefined stereochemistry provides a crucial handle for controlling the three-dimensional arrangement of substituents, a critical factor in optimizing molecular recognition and biological activity.
Construction of Polycyclic and Fused-Ring Systems (e.g., Quinolizidines, Indolizidines)
The inherent functionality of this compound makes it an attractive starting material for the synthesis of nitrogen-containing bicyclic systems such as quinolizidines and indolizidines. These saturated heterocyclic motifs are prevalent in a wide array of natural products and have garnered significant attention for their diverse biological activities. bioorganica.com.uabioorganica.com.uanih.gov Synthetic strategies can leverage the hydroxyl and secondary amine functionalities of the fluorinated piperidinol to construct the second ring. For instance, the hydroxyl group can be converted into a suitable leaving group, followed by intramolecular N-alkylation to forge the bicyclic core. Alternatively, the piperidine nitrogen can participate in cyclization reactions with appropriately functionalized side chains appended to the carbon framework. The presence of the fluorine atom can influence the reactivity and conformational preferences of the resulting fused-ring systems, potentially leading to novel biological profiles. bioorganica.com.ua
Assembly of Chiral Scaffolds for Diverse Chemical Libraries
The demand for novel chemical entities in drug discovery has spurred the development of diverse chemical libraries built upon three-dimensionally rich scaffolds. nih.gov this compound serves as an excellent chiral scaffold for the generation of such libraries. researchgate.net The piperidine ring can be functionalized at multiple points, including the nitrogen atom, the hydroxyl group, and potentially the carbon backbone, allowing for the introduction of a wide range of substituents. This multi-directional derivatization enables the exploration of vast chemical space around a core structure with defined stereochemistry. The resulting libraries of fluorinated piperidine derivatives can be screened against various biological targets to identify novel hits and leads for drug development programs.
Utilization in Fragment-Based Drug Discovery (FBDD) Efforts
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying highly efficient ligands for biological targets. nih.gov This approach relies on screening small, low-molecular-weight compounds (fragments) that can be subsequently optimized into more potent drug candidates. This compound, with its well-defined three-dimensional structure and desirable physicochemical properties, is an ideal candidate for inclusion in fragment libraries. The fluorine atom can enhance binding affinity through favorable interactions with the protein target and improve metabolic stability. acs.org The structural information gleaned from the binding of this fluorinated fragment to a target protein can provide invaluable insights for the subsequent elaboration of the fragment into a more potent and selective inhibitor.
Modulation of Physicochemical Parameters through Fluorine Incorporation
The introduction of fluorine into organic molecules can have profound effects on their electronic properties and metabolic fate. In the context of this compound, the fluorine atom plays a crucial role in modulating key physicochemical parameters that are critical for drug-like properties.
Influence on pKa and Basicity of the Piperidine Nitrogen
The basicity of the piperidine nitrogen, as quantified by its pKa value, is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom in the 4-position of the piperidine ring significantly influences this parameter. nih.govcambridgemedchemconsulting.com Due to the high electronegativity of fluorine, it exerts a strong electron-withdrawing inductive effect, which is transmitted through the carbon framework to the nitrogen atom. yuntsg.com This effect reduces the electron density on the nitrogen, thereby decreasing its ability to accept a proton and lowering its basicity.
| Compound | pKa | Reference |
| Piperidine | ~11.2 | yuntsg.com |
| 3-Fluoropiperidine (B1141850) | ~9.4 | yuntsg.com |
| 4,4-Difluoropiperidine | ~8.6 | yuntsg.com |
This table provides representative pKa values for piperidine and fluorinated derivatives to illustrate the general trend of basicity reduction upon fluorination. The specific pKa of this compound would be influenced by both the fluorine and hydroxyl substituents.
Impact on Metabolic Stability and Pathways
A major challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and short duration of action. The introduction of fluorine can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. acs.orgnih.govnih.gov In the case of this compound, the fluorine atom can shield adjacent C-H bonds from enzymatic attack by cytochrome P450 enzymes. acs.org This "metabolic blocking" effect can lead to a longer half-life and improved pharmacokinetic profile. nih.govnih.gov
Enhancement of Membrane Permeability and Oral Availability
The strategic incorporation of fluorine into piperidine rings, as seen in the this compound scaffold, can significantly enhance the pharmacokinetic properties of drug candidates, particularly their membrane permeability and oral availability. Fluorine's high electronegativity can lower the basicity (pKa) of the nearby piperidine nitrogen. This reduction in pKa is a critical factor for improving oral bioavailability because it decreases the likelihood of the compound being in a charged state at physiological pH, which in turn facilitates its passage across biological membranes.
In a study focused on developing antagonists for the h5-HT(2A) receptor, researchers found that introducing a fluorine atom to the piperidine ring improved oral bioavailability. nih.govresearchgate.net This enhancement was attributed to the reduction of the pKa of the basic nitrogen in the piperidine ring. nih.govresearchgate.net The resulting compound, 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, demonstrated significantly improved bioavailability in rats. nih.gov Specifically, blocking a major site of metabolic oxidation by introducing a fluorine atom led to 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, which exhibited an impressive 80% bioavailability and a half-life of 12 hours in rats. nih.govsci-hub.se
This principle is further supported by research on other therapeutic agents. For instance, in the development of a potent, orally active inhibitor of cholesterol absorption, 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235), fluorine atoms were strategically placed to block sites of potential metabolic oxidation, thereby enhancing the drug's efficacy and pharmacokinetic profile. nih.gov
The table below summarizes the impact of fluorination on the oral bioavailability of a selected compound.
| Compound | Modification | Oral Bioavailability (rat) | Half-life (rat) |
| 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole derivative | Introduction of fluorine to the piperidine ring and indole (B1671886) core | 80% | 12 hours |
Tuning of Binding Affinity and Selectivity to Molecular Targets
The rigid, stereochemically defined structure of this compound makes it an invaluable scaffold for fine-tuning the binding affinity and selectivity of ligands to their molecular targets. The specific orientation of the fluorine atom and the hydroxyl group provides a three-dimensional framework that can be exploited to achieve highly specific interactions within a receptor's binding pocket.
Research into h5-HT(2A) receptor antagonists has shown that the 3-substituted piperidine core is crucial for high-affinity binding. nih.govsci-hub.se By positioning the basic nitrogen at the 3-position of the piperidine, as in the this compound scaffold, high affinity for the target receptor can be achieved without the need for further substitutions that might lead to off-target effects, such as binding to the IKr potassium channel. nih.govsci-hub.se This strategic placement led to the development of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, a potent antagonist with a 0.06 nM affinity for h5-HT(2A) receptors. nih.govsci-hub.se
Furthermore, the stereochemistry of the fluorinated piperidine ring can influence the conformational preference of the molecule, leading to enhanced selectivity. In the development of NMDA receptor antagonists, a conformationally restricted analogue, (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol, was found to have potency and selectivity comparable to the parent compound, demonstrating the utility of such scaffolds in creating new tools for exploring receptor function. nih.gov
The table below presents the binding affinity of a compound featuring a fluorinated piperidine scaffold.
| Compound | Target Receptor | Binding Affinity (nM) |
| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | h5-HT(2A) | 0.06 |
Stereoelectronic Control of Macromolecular Conformation for Enhanced Interactions
The substitution of hydrogen with fluorine in the piperidine ring of this compound introduces significant stereoelectronic effects that can be harnessed to control the conformation of macromolecules and enhance their interactions. The strong C-F bond and the high electronegativity of fluorine can influence the local electronic environment and induce specific conformational preferences in the molecule, which can then be transmitted to a larger macromolecular assembly upon binding.
A pertinent example of stereoelectronic effects influencing macromolecular conformation comes from studies on elastin-mimetic polypeptides. In this research, the incorporation of fluorinated proline analogues into the polypeptide sequence had a dramatic effect on the self-assembly of the peptide. nih.gov Specifically, the presence of (2S,4S)-4-fluoroproline, which shares a similar stereochemical arrangement to the fluorinated piperidine , was found to hinder the formation of the type II beta-turn conformation that is crucial for the polypeptide's structure and function. nih.gov This demonstrates that the specific stereochemistry of the fluorine substitution can either enhance or disrupt the desired macromolecular conformation.
By analogy, the (3S,4S) stereochemistry of the fluorine and hydroxyl groups in this compound can be used to pre-organize a ligand into a specific conformation that is complementary to its target binding site, thereby enhancing binding affinity and specificity through favorable stereoelectronic interactions.
Applications in Radiopharmaceutical Chemistry
Incorporation of Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) Tracer Development
The this compound scaffold is of significant interest in the field of radiopharmaceutical chemistry, particularly for the development of Positron Emission Tomography (PET) tracers. The presence of a fluorine atom in its structure makes it an ideal candidate for labeling with the positron-emitting isotope Fluorine-18 (¹⁸F).
The development of novel ¹⁸F-labeled PET tracers is a rapidly growing area of research, driven by the need for more specific and effective imaging agents for a variety of diseases. frontiersin.org The radiosynthesis of ¹⁸F-labeled compounds often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. frontiersin.org
A study on the radiolabeling of 1,4-disubstituted 3-[¹⁸F]fluoro-piperidines demonstrated the feasibility of incorporating ¹⁸F into the 3-position of the piperidine ring. iaea.org The radiofluorination was successful with both electron-donating and electron-withdrawing N-substituents, with radiochemical yields of up to 80% and retention of the stereochemical configuration. iaea.org Importantly, the resulting 3-[¹⁸F]fluoro-piperidine moiety showed good in vivo stability with no observed radio-defluorination, a critical factor for the development of reliable PET tracers. iaea.org
The table below summarizes the radiolabeling efficiency for a related fluoropiperidine scaffold.
| N-Substituent Type | Fluoride-18 Incorporation Yield |
| Electron-donating (e.g., benzyl, butyl) | Up to 80% |
| Electron-withdrawing (e.g., carbamate, amide) | 2% to 63% |
Development of Radiotracers for Receptor Visualization (e.g., NR2B NMDA receptor)
The this compound scaffold holds promise for the development of PET radiotracers for visualizing specific receptor populations in the brain, such as the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. The NR2B receptor is implicated in a variety of neurological and psychiatric disorders, making it an important target for in vivo imaging.
Researchers have explored the use of 1,4-disubstituted 3-[¹⁸F]fluoro-piperidines for the development of new radiotracers for NR2B NMDA receptor visualization. iaea.org While the initial in vivo evaluation of three such radiotracers showed minimal brain uptake, the study successfully demonstrated the stability of the 3-[¹⁸F]fluoro-piperidine moiety, suggesting its potential value in the design of other PET tracers. iaea.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S,4S)-4-Fluoro-piperidin-3-ol, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The synthesis of fluorinated piperidins like this compound typically involves stereoselective fluorination or chiral resolution. For example, fluorinated Fsp³-rich fragment libraries (e.g., ) highlight the use of fluorinated reagents under controlled conditions (e.g., -78°C, anhydrous solvents) to preserve stereochemistry. Enantiomeric purity can be validated via chiral HPLC or polarimetry. X-ray crystallography (as in ) is recommended for absolute configuration confirmation. Post-synthesis purification via recrystallization or chromatography with chiral stationary phases is critical to isolate the desired diastereomer .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and stability of this compound?
- Methodological Answer : A combination of techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR with NOE experiments can differentiate stereoisomers by analyzing coupling constants and spatial interactions.
- X-ray Crystallography : Provides definitive proof of stereochemistry, as demonstrated in fluorophenyl-piperidinium chloride derivatives ().
- Chiral HPLC : Validates enantiomeric excess (>98% purity is achievable with optimized columns, as seen in ).
- Mass Spectrometry (MS) : Confirms molecular weight and detects impurities. Stability studies under varying pH/temperature conditions are recommended to assess degradation pathways .
Advanced Research Questions
Q. How does the fluorine substitution at the 4-position influence the compound’s bioactivity in target binding studies?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance binding affinity via hydrogen bonding and van der Waals interactions. For example, fluorinated piperidine derivatives in and show improved selectivity for kinase or protease targets. Structure-activity relationship (SAR) studies should compare this compound with non-fluorinated analogs using:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
- Molecular Dynamics Simulations : Predicts fluorine’s impact on ligand-receptor docking.
- In Vitro Assays : Measure IC₅₀ values in enzyme inhibition models. Fluorine’s metabolic stability also reduces oxidative degradation, as seen in fluorinated drug candidates .
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for this compound?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., temperature, catalysts) or purification methods. To address this:
- Reproduce Key Steps : Compare methods from (fluorinated fragment synthesis) and (stereoisomer purification).
- Validate Intermediates : Use intermediates’ X-ray data (e.g., ) to trace stereochemical drift.
- Optimize Catalysts : Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s catalysts) improve yield and selectivity.
- Cross-Validate Analytics : Combine circular dichroism (CD) with HPLC to confirm consistency across labs .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electronic effects of fluorine on pKa and solubility.
- Molecular Docking : Uses crystallographic data (e.g., ’s piperidinium structure) to model target binding.
- ADMET Prediction Tools : Software like SwissADME or Schrödinger’s QikProp estimates logP, blood-brain barrier permeability, and metabolic half-life.
- MD Simulations : Assess membrane permeability using lipid bilayer models. Experimental validation via Caco-2 cell assays or microsomal stability tests is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
